molecular formula C9H14N2O3 B13931910 3-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid

3-Isobutoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13931910
M. Wt: 198.22 g/mol
InChI Key: SONSDNVJLWEJPW-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by a methyl group at the first position, a 2-methylpropoxy group at the third position, and a carboxylic acid group at the fourth position

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a lead compound in drug discovery programs, aiming to develop new therapeutic agents for various diseases.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-(2-methylpropoxy)-1H-1,2,4-triazole-5-carboxylic acid: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.

    3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the first position, which can influence its reactivity and interactions with biological targets.

    1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is at the fifth position instead of the fourth, potentially altering its chemical behavior and applications.

The uniqueness of 1-Methyl-3-(2-methylpropoxy)-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-methyl-3-(2-methylpropoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-14-8-7(9(12)13)4-11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

SONSDNVJLWEJPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NN(C=C1C(=O)O)C

Origin of Product

United States

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